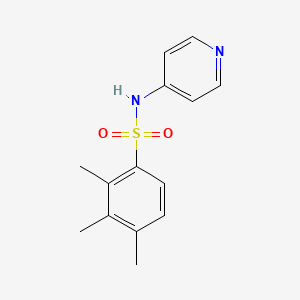![molecular formula C17H17F3N2O2 B5719799 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is an organic compound characterized by the presence of methoxyphenyl and trifluoromethylphenyl groups attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-methoxyphenethylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group may enhance the compound’s binding affinity and stability, while the methoxy group may influence its electronic properties.
相似化合物的比较
- 1-[2-(4-Methoxyphenyl)ethyl]-3-phenylurea
- 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(methyl)phenyl]urea
- 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(chloromethyl)phenyl]urea
Uniqueness: 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential interactions with biological targets compared to its non-fluorinated analogs.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-24-15-7-5-12(6-8-15)9-10-21-16(23)22-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGQJNLLJKIVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(4-FORMYL-2-METHOXYPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID](/img/structure/B5719718.png)
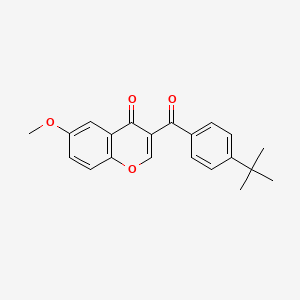
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
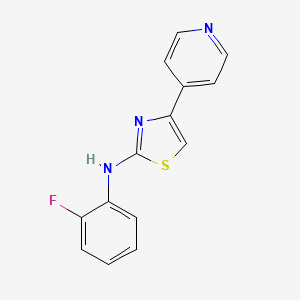
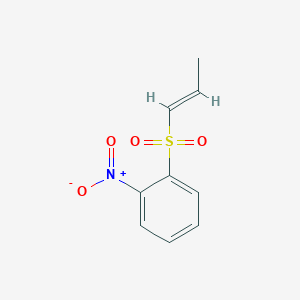
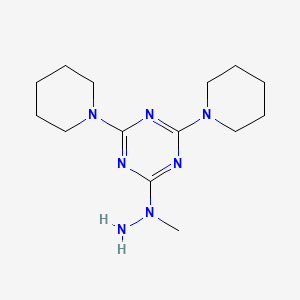
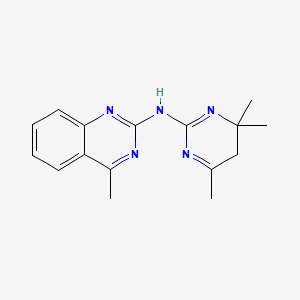
![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B5719765.png)
